1,2-Bis(triethoxysilyl)ethane

概要

説明

1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor that is primarily used in the preparation of mesoporous organic materials . It can tune silica networks, making them useful in applications related to molecular separation .

Synthesis Analysis

BTESE can be used to prepare mesoporous organosilica materials . The hydrolysis of the alkoxy groups with Si-OH forms the Si-O-Si structure . A study has been conducted on the hydrolysis of BTESE using NMR .Molecular Structure Analysis

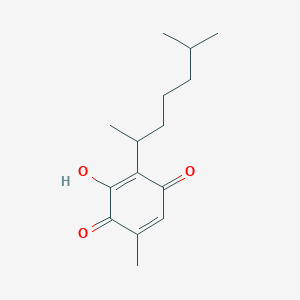

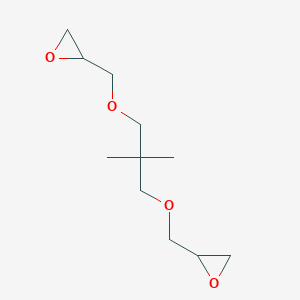

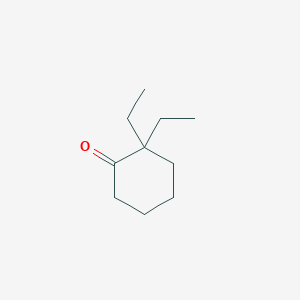

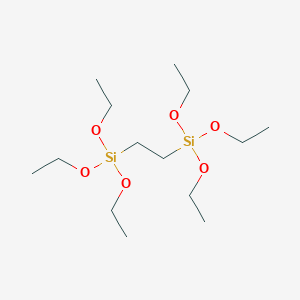

The molecular formula of BTESE is C14H34O6Si2 . The linear formula is [-CH2Si(OC2H5)3]2 . The molecular weight is 354.59 .Chemical Reactions Analysis

BTESE-derived sols were prepared with varying acid molar ratios (AR) in sol preparation, and the effect of the AR on the gel structure was evaluated . Sols with the largest number of silanol groups (AR=10^-2) experienced a significant increase in condensation during the firing process .Physical And Chemical Properties Analysis

BTESE has a refractive index n20/D of 1.411 (lit.) . It has a boiling point of 119 °C (lit.) and a density of 0.958 g/mL at 25 °C (lit.) .科学的研究の応用

Coating Auxiliary Agents

1,2-Bis(triethoxysilyl)ethane is used as a coating auxiliary agent . It can be used to improve the properties of coatings, such as their adhesion, durability, and resistance to environmental factors.

Leather Auxiliary Agents

This compound is also used as a leather auxiliary agent . It can enhance the properties of leather products, making them more durable and resistant to wear and tear.

Plastic Auxiliary Agents

1,2-Bis(triethoxysilyl)ethane is used as a plastic auxiliary agent . It can improve the properties of plastic materials, such as their flexibility, strength, and resistance to environmental factors.

Surfactants

This compound is used as a surfactant . It can reduce the surface tension of liquids, allowing them to spread more easily.

Textile Auxiliary Agents

1,2-Bis(triethoxysilyl)ethane is used as a textile auxiliary agent . It can enhance the properties of textile materials, making them more durable and resistant to wear and tear.

Preparation of Mesoporous Organosilica Materials

This compound is used to prepare mesoporous organosilica materials . These materials have a wide range of applications, including in catalysis, drug delivery, and environmental remediation.

Amine Functionalization of Mesoporous Silica

1,2-Bis(triethoxysilyl)ethane can be used for the amine functionalization of mesoporous silica . This can enhance the properties of the silica, making it more useful for various applications.

Formation of Inorganic Hybrid Membranes with Poly (Vinyl Alcohol)

This compound can form inorganic hybrid membranes with poly (vinyl alcohol) . These membranes can be used in a variety of applications, including in gas separation and water purification.

作用機序

Target of Action

1,2-Bis(triethoxysilyl)ethane (BTESE) is a silsesquioxane precursor . Its primary targets are silica networks, which it can tune, making them useful in applications related to molecular separation .

Mode of Action

BTESE interacts with its targets by forming mesoporous organosilica materials . It can also undertake the amine functionalization of mesoporous silica . This interaction results in changes to the structure and properties of the silica networks.

Biochemical Pathways

It’s known that btese plays a crucial role in the preparation of mesoporous organosilica materials . These materials have a wide range of applications, including molecular separation .

Pharmacokinetics

It’s known that btese is a non-functional silane and a double trialkoxysilyl precursor . This suggests that it may have unique absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of BTESE’s action primarily involve the formation of mesoporous organosilica materials . These materials can be used in various applications, including molecular separation .

Action Environment

The action, efficacy, and stability of BTESE can be influenced by environmental factors. For instance, BTESE is known to react slowly with moisture or water . Therefore, it should be stored in a dry place to maintain its stability . Furthermore, BTESE is soluble in alcohol, aromatic, and aliphatic hydrocarbons , suggesting that these solvents could potentially influence its action and efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

triethoxy(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJPHXTEXTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

232586-88-8 | |

| Record name | Bis(triethoxysilyl)ethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232586-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051763 | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,2-Bis(triethoxysilyl)ethane | |

CAS RN |

16068-37-4 | |

| Record name | Bis(triethoxysilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16068-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016068374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIETHOXYSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57B935G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilica precursor frequently employed in material science. Its structure features an ethane bridge connecting two silicon atoms, each bearing three ethoxy groups. This unique structure enables the formation of organic-inorganic hybrid materials with enhanced properties compared to purely inorganic silica materials [, , , , ].

A: BTESE undergoes hydrolysis and condensation reactions, primarily driven by its ethoxy groups. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, enabling condensation reactions with other hydrolyzed BTESE molecules or with other silica precursors like tetraethyl orthosilicate (TEOS). This process generates siloxane (Si-O-Si) bonds, ultimately building the inorganic network of the material [, , , ]. The presence of the ethane bridge allows for the integration of organic functionality within the inorganic silica network, leading to hybrid materials [, ].

A:

ANone: BTESE offers several advantages, including:

- Enhanced Hydrothermal Stability: Materials synthesized with BTESE often exhibit higher resistance to degradation in hot water or steam compared to purely inorganic silica materials. This is crucial for applications requiring long-term stability in aqueous environments [, , ].

- Tunable Hydrophobicity: The organic ethane bridge introduces hydrophobicity, which can be further tuned by adjusting the BTESE concentration or by co-condensation with other organosilanes. This allows for the creation of materials with tailored wetting properties [, , , ].

A: BTESE is a popular precursor for creating PMOs, a class of materials with ordered pore structures and high surface areas [, , , ]. In PMO synthesis, BTESE reacts with a structure-directing agent (SDA), typically a surfactant, to assemble into an ordered mesophase. After template removal, the resulting PMO possesses uniform pores with sizes ranging from 2 to 50 nm, ideal for applications like catalysis, adsorption, and separation [, , , ].

ANone: BTESE can form various mesostructures depending on the synthesis conditions, including:

- Two-dimensional hexagonal (p6mm): This is the most common structure, featuring hexagonally arranged cylindrical pores running parallel to each other [, , ].

ANone: Increasing the BTESE concentration generally leads to:

- Increased organic content: This can enhance the hydrophobicity and hydrothermal stability of the material [, ].

ANone: BTESE-derived materials, particularly PMOs, are attractive catalyst supports due to their high surface area, tunable pore size, and the ability to incorporate catalytic species. This can be achieved through various methods:

- Grafting: Anchoring catalytically active species onto the PMO surface [].

- Direct Synthesis: Incorporating the catalyst during the PMO synthesis, resulting in highly dispersed active sites [].

ANone: BTESE-derived catalysts have shown promise in various reactions, including:

- Suzuki Cross-Coupling: Thiol-functionalized BTESE materials effectively scavenge palladium catalysts, confirming the homogeneous nature of the reaction and enabling catalyst recycling [].

- Asymmetric Epoxidation: Cinchona alkaloid-functionalized PMOs effectively catalyze the epoxidation of β-trifluoromethyl-β,β-disubstituted enones, offering a route to valuable chiral building blocks [].

ANone: The structure of BTESE significantly influences its material properties:

- Ethane Bridge: The flexible ethane bridge enhances network flexibility, contributing to improved hydrothermal stability compared to rigid silica networks []. It also introduces hydrophobicity, tunable by adjusting the BTESE concentration [].

A: Yes, modifying the BTESE structure offers further control over material properties. For instance, replacing the ethane bridge with longer alkyl chains can increase hydrophobicity [, ], while incorporating functional groups like amines or thiols can introduce specific functionalities for applications like catalysis or adsorption [, , ].

A: While BTESE itself has low toxicity, its production and the disposal of BTESE-derived materials should be considered. Research on ecotoxicological effects and strategies for mitigating any negative impacts is ongoing [].

ANone: Yes, computational chemistry contributes to understanding BTESE's behavior and designing new materials:

- Molecular Dynamics Simulations: These can predict the structure and dynamics of BTESE-derived materials, providing insights into their properties [].

ANone: Research on BTESE continues to explore its potential in diverse fields:

- Advanced Materials: Developing novel PMOs with tailored properties for specific applications, such as gas separation, sensing, and drug delivery [, , , ].

- Catalysis: Designing more efficient and selective catalysts by exploiting the unique properties of BTESE-derived materials, including their high surface area, tunable pore size, and the ability to incorporate various catalytic species [, , , ].

- Sustainable Chemistry: Exploring the use of BTESE in developing environmentally friendly processes and materials, such as biodegradable polymers and recyclable catalysts [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。